molecular formula C8H8Cl2N2O B11886759 2-(2,6-Dichlorophenyl)-N-hydroxy-acetamidine

2-(2,6-Dichlorophenyl)-N-hydroxy-acetamidine

Cat. No.: B11886759
M. Wt: 219.06 g/mol
InChI Key: FPLPJXAQHSVAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxyimino group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenylacetic acid
  • 2,6-Dichlorophenyl)ethylamine
  • 2,6-Dichlorodiphenylamine

Uniqueness

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is unique due to the presence of both the dichlorophenyl and hydroxyimino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

FPLPJXAQHSVAMM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C/C(=N\O)/N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.